molecular formula C19H19N3O4 B11299372 2-(2-methoxyphenoxy)-N-[5-(2-methylphenyl)-1,2,4-oxadiazol-3-yl]propanamide

2-(2-methoxyphenoxy)-N-[5-(2-methylphenyl)-1,2,4-oxadiazol-3-yl]propanamide

Cat. No.: B11299372
M. Wt: 353.4 g/mol
InChI Key: BGUCSKKKWLNYSI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-methoxyphenoxy)-N-[5-(2-methylphenyl)-1,2,4-oxadiazol-3-yl]propanamide is a complex organic compound that features a combination of methoxyphenoxy and oxadiazole groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-methoxyphenoxy)-N-[5-(2-methylphenyl)-1,2,4-oxadiazol-3-yl]propanamide typically involves multiple steps. One common route includes the reaction of 2-methoxyphenol with an appropriate halogenated compound to form the methoxyphenoxy intermediate. This intermediate is then reacted with a suitable oxadiazole derivative under controlled conditions to yield the final product. The reaction conditions often involve the use of organic solvents, catalysts, and specific temperature and pressure settings to ensure optimal yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control systems allows for the efficient synthesis of the compound with high consistency and quality. Industrial methods also focus on minimizing waste and optimizing resource utilization to ensure cost-effectiveness and environmental sustainability.

Chemical Reactions Analysis

Types of Reactions

2-(2-methoxyphenoxy)-N-[5-(2-methylphenyl)-1,2,4-oxadiazol-3-yl]propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents to yield reduced forms of the compound.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines. Substitution reactions can result in a wide range of derivatives with different functional groups.

Scientific Research Applications

2-(2-methoxyphenoxy)-N-[5-(2-methylphenyl)-1,2,4-oxadiazol-3-yl]propanamide has several applications in scientific research:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-(2-methoxyphenoxy)-N-[5-(2-methylphenyl)-1,2,4-oxadiazol-3-yl]propanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-(2-methoxyphenoxy)-5-nitrophenylmethanone: Similar in structure but with a nitro group instead of the oxadiazole ring.

    2-methoxyphenyl isocyanate: Contains the methoxyphenoxy group but lacks the oxadiazole and propanamide components.

Uniqueness

2-(2-methoxyphenoxy)-N-[5-(2-methylphenyl)-1,2,4-oxadiazol-3-yl]propanamide is unique due to its combination of methoxyphenoxy and oxadiazole groups, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C19H19N3O4

Molecular Weight

353.4 g/mol

IUPAC Name

2-(2-methoxyphenoxy)-N-[5-(2-methylphenyl)-1,2,4-oxadiazol-3-yl]propanamide

InChI

InChI=1S/C19H19N3O4/c1-12-8-4-5-9-14(12)18-21-19(22-26-18)20-17(23)13(2)25-16-11-7-6-10-15(16)24-3/h4-11,13H,1-3H3,(H,20,22,23)

InChI Key

BGUCSKKKWLNYSI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1C2=NC(=NO2)NC(=O)C(C)OC3=CC=CC=C3OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.